Magnesiumtrifluoromethanesulfonate

Description

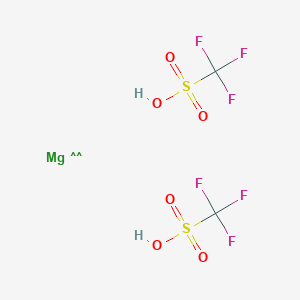

Magnesium trifluoromethanesulfonate (commonly referred to as magnesium triflate) is a metal triflate salt with the chemical formula $(\text{CF}3\text{SO}3)_2\text{Mg}$ . It is widely recognized as a strong Lewis acid catalyst in organic synthesis, particularly in Friedel-Crafts alkylations, Diels-Alder reactions, and glycosylation processes. Its structure comprises a magnesium ion coordinated to two triflate anions, which are highly stable due to the electron-withdrawing trifluoromethyl group. This stability contributes to its effectiveness in polar aprotic solvents like tetrahydrofuran (THF) and acetonitrile.

Properties

Molecular Formula |

C2H2F6MgO6S2 |

|---|---|

Molecular Weight |

324.5 g/mol |

InChI |

InChI=1S/2CHF3O3S.Mg/c2*2-1(3,4)8(5,6)7;/h2*(H,5,6,7); |

InChI Key |

JKENBDYOKGDEQD-UHFFFAOYSA-N |

Canonical SMILES |

C(F)(F)(F)S(=O)(=O)O.C(F)(F)(F)S(=O)(=O)O.[Mg] |

Origin of Product |

United States |

Preparation Methods

Synthetic Pathways for Magnesium Trifluoromethanesulfonate

Primary Synthesis via Acid-Base Neutralization

The most widely documented method involves the reaction of magnesium oxide (MgO) or magnesium hydroxide (Mg(OH)₂) with trifluoromethanesulfonic acid (CF₃SO₃H) in a polar aprotic solvent. The stoichiometric reaction proceeds as follows:

$$

\text{MgO} + 2\text{CF₃SO₃H} \rightarrow \text{Mg(CF₃SO₃)₂} + \text{H₂O}

$$

$$

\text{Mg(OH)₂} + 2\text{CF₃SO₃H} \rightarrow \text{Mg(CF₃SO₃)₂} + 2\text{H₂O}

$$

Methanol is the preferred solvent due to its ability to dissolve both reactants and facilitate rapid proton transfer. The exothermic reaction typically occurs at ambient temperature (25–30°C) under inert atmospheric conditions to prevent hydrolysis. Post-reaction, the mixture is concentrated under reduced pressure, and the crude product is recrystallized from anhydrous acetone or ethanol to achieve >97% purity.

Table 1: Standard Reaction Conditions for Magnesium Triflate Synthesis

Alternative Magnesium Sources and Solvent Systems

While MgO and Mg(OH)₂ are standard precursors, patents describe the use of magnesium carbonate (MgCO₃) in non-aqueous media for niche applications. Anhydrous tetrahydrofuran (THF) or dichloromethane may substitute methanol in moisture-sensitive syntheses, albeit with slower reaction kinetics. For high-purity batches (>99%), fractional crystallization under nitrogen atmospheres is employed to mitigate hygroscopic degradation.

Mechanistic Insights and Kinetic Considerations

The synthesis is governed by Brønsted acid-base principles, where CF₃SO₃H protonates the oxide or hydroxide ion, releasing water and forming the triflate salt. Kinetic studies suggest that MgO reacts faster than Mg(OH)₂ due to its lower lattice energy, enabling quicker dissolution in methanol. Side reactions, such as the formation of magnesium bis(trifluoromethanesulfonimide), are suppressed by maintaining a 1:2 molar ratio of Mg:CF₃SO₃H.

Industrial-Scale Production and Quality Control

Large-scale manufacturing adopts continuous flow reactors to enhance heat dissipation and minimize byproducts. Post-synthesis, the product undergoes:

Applications Influencing Synthesis Design

Pharmaceutical Catalysis

In rivaroxaban synthesis, magnesium triflate catalyzes amide bond formation at 70–80°C, requiring solvent-free conditions to avoid side reactions. This application drives demand for low-metal-impurity batches (<10 ppm Fe, Cu), achieved via chelating resin purification.

Polymer Chemistry

As a Friedel-Crafts catalyst, magnesium triflate’s efficacy depends on particle size (<50 µm), necessitating jet-milling post-crystallization.

Chemical Reactions Analysis

Magnesiumtrifluoromethanesulfonate undergoes several types of chemical reactions, including:

Oxidation and Reduction: It can participate in redox reactions, often acting as a catalyst to facilitate the transfer of electrons.

Substitution: This compound is involved in substitution reactions where it can replace other groups in a molecule, particularly in the presence of strong nucleophiles.

Addition: It can also catalyze addition reactions, where two or more molecules combine to form a larger molecule.

Common reagents used in these reactions include organic solvents, acids, and bases. The major products formed depend on the specific reaction conditions and the substrates involved .

Scientific Research Applications

Magnesium trifluoromethanesulfonate (Mg(CF3SO3)2) is a Lewis acid with diverse applications in catalysis, electrolytes for batteries, pharmaceuticals, material science, and environmental applications .

Scientific Research Applications

Catalysis: Magnesium trifluoromethanesulfonate acts as an efficient catalyst in various organic reactions, enhancing reaction rates and yields, especially in synthesizing fluorinated compounds .

Electrolytes in Batteries: It is used as an electrolyte in lithium-ion batteries, improving conductivity and stability, which is crucial for energy storage applications in electric vehicles and portable electronics . It is also a promising electrolyte candidate, Mg(TFSI)2 dissolved in glyme/diglyme, for future design of advanced magnesium (Mg) batteries . Additionally, it is used as a component of the electrolyte, as Lewis acid resulted in largely decreased and reversed enantioselectivities . The pristine graphite cathode and Mg anode magnesium dual-ion battery (MDIB) consists of a noncorrosive and nonvolatile electrolyte .

Pharmaceuticals: The compound plays a role in drug formulation, particularly in developing new medications that require specific ionic environments for stability and efficacy .

Material Science: It is employed in developing advanced materials, such as polymers and composites, where its unique properties can enhance strength and thermal stability .

Environmental Applications: Magnesium trifluoromethanesulfonate is explored for use in water treatment processes, helping to remove contaminants and improve water quality .

Mechanism of Action

The mechanism by which magnesiumtrifluoromethanesulfonate exerts its effects is primarily through its strong Lewis acidity. This property allows it to accept electron pairs from other molecules, facilitating various chemical reactions. The trifluoromethanesulfonate group enhances the Lewis acidity of the magnesium cation, making it highly effective in activating substrates in organic reactions .

Comparison with Similar Compounds

Key Identifiers and Properties (from ):

| Property | Value/Description |

|---|---|

| IUPAC Name | Magnesium trifluoromethanesulfonate |

| Linear Formula | $(\text{CF}3\text{SO}3)_2\text{Mg}$ |

| PubChem CID | 2734125 |

| SMILES | [Mg+2].FC(F)(F)S([O-])(=O)=O.FC(F)(F)S([O-])(=O)=O |

| Synonym | Magnesium triflate |

Comparison with Similar Compounds

Magnesium triflate belongs to the broader class of metal triflates and sulfonate salts. Below is a comparative analysis with structurally or functionally related compounds, based on available evidence and general chemical knowledge.

Comparison with Other Metal Triflates

Metal triflates (e.g., calcium, aluminum, scandium triflates) share the triflate anion but differ in cation charge and Lewis acidity. For example:

| Property | Magnesium Triflate | Calcium Triflate | Aluminum Triflate |

|---|---|---|---|

| Cation Charge | +2 | +2 | +3 |

| Lewis Acidity | Moderate | Moderate | Strong |

| Common Applications | Friedel-Crafts reactions, glycosylation | Esterifications, cycloadditions | Polymerization, asymmetric synthesis |

| Thermal Stability | High (stable under reflux conditions) | High | Moderate |

Magnesium triflate’s moderate Lewis acidity makes it less reactive than aluminum triflate but more versatile than calcium triflate in reactions requiring controlled activation .

Comparison with Methyl Methanesulfonate (MMS)

Methyl methanesulfonate (MMS, $\text{CH}3\text{SO}3\text{CH}_3$) is an alkylating agent structurally distinct from magnesium triflate. Key differences include:

While magnesium triflate is used to facilitate bond formation, MMS is primarily employed in mutagenesis studies due to its DNA-damaging properties .

Comparison with Other Sulfonate Salts

Sulfonate salts like sodium triflate ($\text{CF}3\text{SO}3\text{Na}$) or potassium tosylate ($\text{CH}3\text{C}6\text{H}4\text{SO}3\text{K}$) differ in cation identity and application scope:

| Property | Magnesium Triflate | Sodium Triflate |

|---|---|---|

| Cation | $\text{Mg}^{2+}$ | $\text{Na}^+$ |

| Application | Organic synthesis catalyst | Electrolyte in batteries |

| Conductivity | Low (non-electrolyte) | High (ionic liquid) |

Research Findings and Limitations

- Catalytic Efficiency : Magnesium triflate outperforms calcium triflate in glycosylation reactions due to its optimal balance of Lewis acidity and solubility .

- Thermal Stability : Unlike aluminum triflate, magnesium triflate remains stable at temperatures exceeding 150°C, making it suitable for high-temperature syntheses.

- Limitations : Current literature lacks detailed comparative studies on magnesium triflate’s reactivity with other triflates (e.g., scandium or lanthanide triflates). Data on its melting point and solubility in aqueous media are also absent in the provided evidence .

Q & A

Basic Question: What are the standard protocols for synthesizing magnesium trifluoromethanesulfonate in laboratory settings?

Answer:

Magnesium trifluoromethanesulfonate (Mg(SO₃CF₃)₂, CAS 60871-83-2) is typically synthesized via metathesis reactions. A common approach involves reacting trifluoromethanesulfonic acid (HOTf) with magnesium oxide or magnesium carbonate in anhydrous conditions. For example:

Dissolve HOTf in a dry aprotic solvent (e.g., THF or acetonitrile).

Gradually add magnesium oxide under inert atmosphere (argon/nitrogen) to avoid hydrolysis.

Stir the mixture at room temperature for 24–48 hours, followed by filtration to remove unreacted solids.

Concentrate the filtrate under reduced pressure to yield a hygroscopic white powder.

Critical considerations include maintaining anhydrous conditions due to the compound’s hygroscopic nature and monitoring reaction progress via conductivity measurements or pH stabilization.

Advanced Question: How can researchers address contradictions in reported stability data for magnesium trifluoromethanesulfonate under varying humidity conditions?

Answer:

Discrepancies in stability data often arise from differences in experimental handling or storage protocols. To resolve this:

- Methodological Validation : Conduct controlled stability tests using thermogravimetric analysis (TGA) and Karl Fischer titration to quantify moisture uptake under defined relative humidity (RH) levels (e.g., 20% vs. 60% RH).

- Comparative Studies : Replicate literature procedures (e.g., storage in desiccators vs. ambient lab conditions) and characterize decomposition products via FTIR or XRD to identify hydrolyzed byproducts (e.g., Mg(OH)₂ or HF release) .

- Standardization : Propose a consensus protocol for handling, such as using gloveboxes (<1 ppm H₂O) and hermetic sealing with molecular sieves during storage .

Basic Question: What analytical techniques are recommended for characterizing magnesium trifluoromethanesulfonate purity?

Answer:

Key methods include:

- Elemental Analysis : Confirm Mg²⁺ content via ICP-OES and sulfur/fluorine quantification using combustion ion chromatography.

- Spectroscopy :

- FTIR to verify the presence of SO₃CF₃⁻ bands (~1220 cm⁻¹ for asymmetric S=O stretching).

- ¹⁹F NMR (in deuterated DMSO) to assess triflate ligand integrity (δ ≈ −78 ppm) .

- Thermal Analysis : TGA/DSC to evaluate decomposition thresholds (>200°C) and hygroscopic weight gain below 100°C .

Advanced Question: How does magnesium trifluoromethanesulfonate’s Lewis acidity compare to other triflate salts in catalytic applications?

Answer:

Mg(SO₃CF₃)₂ exhibits stronger Lewis acidity compared to alkali metal triflates (e.g., NaOTf) due to Mg²⁺’s higher charge density. However, its activity is context-dependent:

- Experimental Design : Compare catalytic efficiency in benchmark reactions (e.g., Friedel-Crafts alkylation) using equimolar amounts of Mg(OTf)₂ vs. Al(OTf)₃ or Sc(OTf)₃. Monitor reaction rates via GC-MS or in situ Raman spectroscopy.

- Solvent Effects : Acidity is enhanced in polar aprotic solvents (e.g., nitromethane) due to improved ion dissociation. Conduct conductivity measurements to correlate solvent polarity with catalytic activity .

Basic Question: What safety precautions are essential when handling magnesium trifluoromethanesulfonate?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of fine particles.

- Storage : Keep in airtight containers with desiccants (e.g., silica gel) at 0–6°C to minimize hydrolysis. Avoid proximity to strong oxidizers (e.g., HNO₃) due to risk of exothermic reactions .

- Spill Management : Neutralize spills with sodium bicarbonate and dispose of waste as hazardous halogenated compounds .

Advanced Question: What strategies mitigate interference from magnesium trifluoromethanesulfonate in spectroscopic studies of reaction intermediates?

Answer:

- Deuterated Solvents : Use DMSO-d₆ or CD₃CN to avoid overlapping proton signals in ¹H NMR.

- Paramagnetic Filtering : Add a chelating agent (e.g., EDTA) to sequester Mg²⁺ ions, reducing line broadening in NMR spectra.

- High-Resolution MS : Employ ESI-MS with negative ion mode to distinguish triflate adducts (m/z ~149 for CF₃SO₃⁻) from reaction intermediates .

Basic Question: How is magnesium trifluoromethanesulfonate utilized in coordination chemistry studies?

Answer:

It serves as a versatile precursor for synthesizing metal-organic frameworks (MOFs) or macrocyclic complexes:

React Mg(OTf)₂ with polydentate ligands (e.g., porphyrins or crown ethers) in DMF at elevated temperatures (80–100°C).

Isolate crystals via slow diffusion of diethyl ether into the solution for X-ray crystallography.

Characterize coordination geometry using UV-Vis (ligand-to-metal charge transfer bands) and cyclic voltammetry .

Advanced Question: What computational methods validate the structural and electronic properties of magnesium trifluoromethanesulfonate?

Answer:

- DFT Calculations : Optimize geometry using B3LYP/6-311+G(d,p) basis sets to predict bond lengths (Mg–O ≈ 2.08 Å) and charge distribution.

- Molecular Dynamics (MD) : Simulate solvation effects in water/acetonitrile mixtures to model hygroscopic behavior.

- Electrostatic Potential Maps : Visualize Lewis acidic sites using software like Multiwfn to guide catalytic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.